1-(pyridin-4-yl)ethan-1-amine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

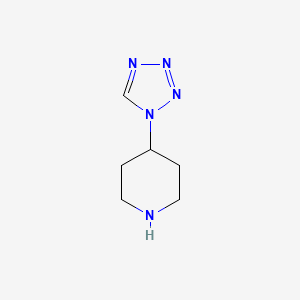

“1-(pyridin-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as “1-(4-Pyridyl)ethylamine” and "4-(1-Aminoethyl)pyridine" .

Molecular Structure Analysis

The molecular structure of “1-(pyridin-4-yl)ethan-1-amine” consists of a pyridine ring attached to an ethylamine group . The average mass of the molecule is 122.168 Da and the mono-isotopic mass is 122.084396 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(pyridin-4-yl)ethan-1-amine” include an average mass of 122.168 Da and a mono-isotopic mass of 122.084396 Da .Wissenschaftliche Forschungsanwendungen

4-PEA hydrobromide has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool for studying the effects of drugs on the CNS. In addition, 4-PEA hydrobromide is used in the synthesis of a variety of biologically active compounds, such as serotonin receptor agonists and antagonists.

Wirkmechanismus

Mode of Action

The exact mode of action of 1-(pyridin-4-yl)ethan-1-amine hydrobromide is currently unknown . It is likely that the compound interacts with its targets, leading to changes in their function. This could involve binding to the target, altering its conformation, and affecting its ability to interact with other molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment. Understanding these factors is crucial for optimizing the use of the compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-PEA hydrobromide in lab experiments is that it is relatively easy to synthesize and is available commercially. In addition, it is a relatively stable compound and can be stored for long periods of time. However, one of the limitations of using 4-PEA hydrobromide in lab experiments is that it is not a very potent agonist at serotonin receptors and may not produce the desired effects in some experiments.

Zukünftige Richtungen

Future research on 4-PEA hydrobromide could focus on its potential use as a therapeutic agent. For example, further studies could investigate its efficacy in treating depression and anxiety disorders. In addition, further research could investigate its potential use as a tool for studying the effects of drugs on the CNS. Finally, further research could investigate its potential use as a ligand in coordination chemistry.

Synthesemethoden

4-PEA hydrobromide can be synthesized using a variety of methods. One method involves the reaction of 4-pyridylethanamine with bromine in an aqueous solution. The reaction is conducted at room temperature and yields the desired product in high yield. Another method involves the reaction of 4-pyridylethanamine and hydrobromic acid in an aqueous solution. The reaction is conducted at room temperature and yields the desired product in high yield.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyridin-4-yl)ethan-1-amine hydrobromide involves the reaction of pyridine-4-ethanol with ethylamine followed by hydrobromic acid to form the desired product.", "Starting Materials": [ "Pyridine-4-ethanol", "Ethylamine", "Hydrobromic acid" ], "Reaction": [ "Step 1: Pyridine-4-ethanol is reacted with ethylamine in the presence of a base such as sodium hydroxide to form 1-(pyridin-4-yl)ethan-1-amine.", "Step 2: The resulting amine is then reacted with hydrobromic acid to form 1-(pyridin-4-yl)ethan-1-amine hydrobromide.", "Step 3: The product is then isolated and purified through recrystallization or other appropriate methods." ] } | |

| 1864061-98-2 | |

Molekularformel |

C7H11BrN2 |

Molekulargewicht |

203.1 |

Reinheit |

70 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.